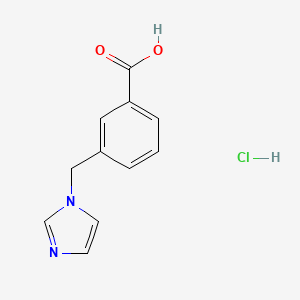

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Description

Properties

IUPAC Name |

3-(imidazol-1-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c14-11(15)10-3-1-2-9(6-10)7-13-5-4-12-8-13;/h1-6,8H,7H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCNDYWVEAFCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594523 | |

| Record name | 3-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218131-32-9 | |

| Record name | 3-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Imidazol-1-ylmethyl-benzoic acid Hydrochloride

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, a versatile bifunctional molecule crucial in the development of novel pharmaceuticals and functional materials. We will explore the primary synthetic strategies, delve into the underlying chemical principles, and provide detailed, field-proven protocols for its preparation.

Introduction and Strategic Overview

3-Imidazol-1-ylmethyl-benzoic acid is a key building block in medicinal chemistry and materials science. Its structure uniquely combines a carboxylic acid handle, available for derivatization into amides or esters, with an imidazole ring—a known pharmacophore capable of coordinating with metal ions and participating in critical hydrogen bond interactions.[1] The hydrochloride salt form is often preferred to enhance solubility and stability.

Two principal and robust synthetic pathways to the core structure are prevalent:

-

Direct Nucleophilic Substitution: A direct and atom-economical approach involving the N-alkylation of imidazole with a suitable benzoic acid derivative containing a benzylic leaving group.[2]

-

Copper-Catalyzed N-Arylation (Ullmann Condensation): A classic and reliable method for forming aryl-nitrogen bonds, coupling imidazole with a 3-halobenzoic acid.[1][3]

This guide will detail both methodologies, providing the rationale behind procedural choices to ensure both reproducibility and a deeper understanding of the reaction mechanisms.

Physicochemical Properties

A summary of the fundamental properties of the parent compound, 3-(1H-imidazol-1-yl)benzoic acid, is essential for its handling and characterization.

| Property | Value | Source |

| CAS Number | 108035-47-8 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [4] |

| Molecular Weight | 202.21 g/mol | [4] |

| Physical Form | Solid | [1] |

| InChI Key | WXHAKCASYYCJED-UHFFFAOYSA-N | [1] |

Pathway I: Nucleophilic Substitution of a Benzylic Halide

This pathway represents the most direct route, predicated on the availability of 3-(chloromethyl)benzoic acid or its ester. The reaction proceeds via a nucleophilic attack by one of the nitrogen atoms of the imidazole ring on the electrophilic benzylic carbon.

Mechanism and Scientific Rationale

Benzylic halides are particularly reactive towards nucleophilic substitution. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. The Sₙ1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation, while the Sₙ2 pathway is also favorable for primary benzylic halides.[5] Imidazole, being a moderately strong nucleophile, readily attacks the benzylic carbon, displacing the chloride ion.[6] To drive the reaction to completion and neutralize the generated HCl, a base or an excess of imidazole is typically employed.[7]

The overall reaction scheme is as follows:

Caption: General scheme for Nucleophilic Substitution.

Detailed Experimental Protocol: Synthesis of 3-Imidazol-1-ylmethyl-benzoic acid

Materials and Reagents:

-

3-(Chloromethyl)benzoic acid

-

Imidazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-(chloromethyl)benzoic acid (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the benzoic acid derivative.

-

Reaction Execution: Stir the suspension at room temperature for 10 minutes. Heat the reaction mixture to 70-80°C and maintain for 4-8 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into an equal volume of deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Pathway II: Copper-Catalyzed N-Arylation (Ullmann Condensation)

Mechanism and Scientific Rationale

This synthesis involves the coupling of 3-bromobenzoic acid with imidazole.[3] The reaction is catalyzed by a copper(I) salt, typically copper(I) iodide (CuI). The base (e.g., K₂CO₃) is crucial for deprotonating the imidazole, forming the imidazolate anion, which is a more potent nucleophile. The precise mechanism is complex but is believed to involve the formation of an organocopper intermediate, followed by reductive elimination to form the desired C-N bond and regenerate the catalyst. The use of a high-boiling polar aprotic solvent like DMF or DMSO is necessary to achieve the required reaction temperatures.[1]

Caption: General scheme for Ullmann Condensation.

Detailed Experimental Protocol: Synthesis of 3-(1H-imidazol-1-yl)benzoic acid

This protocol is adapted from established procedures for Ullmann-type reactions.[1][3]

Materials and Reagents:

-

3-Bromobenzoic acid

-

Imidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl), 1 M

-

Deionized water

-

Brine

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 3-bromobenzoic acid (1.0 eq), imidazole (1.5 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere.

-

Reaction Execution: Heat the mixture to 100-120°C and stir vigorously for 12-24 hours. Monitor the reaction's progress via TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into deionized water. Acidify the solution to a pH of ~5-6 with 1 M HCl. This step protonates the carboxylic acid, often causing the product to begin precipitating.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization.

Final Step: Hydrochloride Salt Formation

To obtain the final target compound, the free base synthesized via Pathway I or II is converted to its hydrochloride salt. This process enhances the compound's aqueous solubility and stability.

Detailed Experimental Protocol

This procedure is based on standard salt formation techniques.[8][9]

Materials and Reagents:

-

3-Imidazol-1-ylmethyl-benzoic acid (or 3-(1H-imidazol-1-yl)benzoic acid)

-

Isopropyl alcohol (IPA) or Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl) or HCl in a solvent (e.g., ether, dioxane)

Procedure:

-

Dissolution: Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable solvent like isopropyl alcohol or dichloromethane.

-

Acidification: Cool the solution in an ice bath. Slowly add concentrated HCl (1.1 eq) dropwise with stirring. Alternatively, a solution of HCl in an organic solvent can be used.

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes.

-

Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., cold IPA or diethyl ether) to remove any excess acid. Dry the product under vacuum to yield 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Workflow Summary and Characterization

The overall process from starting materials to the final, purified product requires a systematic workflow.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Research Portal [ourarchive.otago.ac.nz]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajgreenchem.com [ajgreenchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is the hydrochloride salt of 3-(1H-Imidazol-1-ylmethyl)benzoic acid. The molecule incorporates a flexible benzyl-imidazole moiety linked to a benzoic acid core. This bifunctional nature, possessing both a carboxylic acid group and an imidazole ring, makes it a versatile building block in various scientific fields.[2] The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound.

The chemical structure of the protonated form is depicted below:

Figure 1: Chemical Structure of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Caption: Structure of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Physicochemical Properties

A summary of the key physicochemical parameters for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is presented below.

| Property | Value | Source/Methodology |

| CAS Number | 218131-32-9 | [1] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | Calculated |

| Molecular Weight | 238.67 g/mol | Calculated |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | 205 °C | [1] |

| Solubility | Data not available | See Protocol 2.1 |

| pKa | Data not available | See Protocol 2.2 |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized, field-proven methodologies for determining the essential physicochemical properties of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride. These protocols are grounded in authoritative guidelines to ensure data integrity and reproducibility.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.

Protocol 3.1.1: Capillary Melting Point Determination

This method is a standard procedure for determining the melting range of a solid.

-

Objective: To determine the melting range of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

-

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Ensure the sample is thoroughly dried and finely powdered.

-

Pack the dry sample into a capillary tube to a height of 2-4 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (205 °C).[1]

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (onset of melting).

-

Record the temperature at which the entire sample has melted (completion of melting).

-

The two temperatures constitute the melting range.

-

Caption: Shake-flask method for solubility determination.

Dissociation Constant (pKa)

The pKa values of a molecule are crucial for predicting its ionization state at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets. 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride has two ionizable groups: the carboxylic acid and the imidazole ring.

-

Expected pKa Values:

-

The carboxylic acid group is expected to have a pKa in the range of 3.5 - 4.5 .

-

The imidazole ring, being a weak base, will have a protonated form with a pKa in the range of 6.0 - 7.0 . The presence of the electron-withdrawing benzoic acid moiety may slightly lower this value.

-

Protocol 3.3.1: Potentiometric Titration for pKa Determination

This is a classic and reliable method for determining pKa values, consistent with OECD guidelines.

-

Objective: To determine the pKa values of the carboxylic acid and imidazole functionalities.

-

Apparatus: Potentiometer with a pH electrode, automated titrator, temperature-controlled vessel.

-

Procedure:

-

Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH) while monitoring the pH.

-

To determine the pKa of the imidazole, a back-titration can be performed. Dissolve the compound in an excess of standardized strong acid (e.g., 0.1 N HCl) and titrate with a standardized strong base.

-

Record the pH as a function of the volume of titrant added.

-

The pKa values can be determined from the titration curve, typically as the pH at the half-equivalence points.

-

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

While specific spectra for the hydrochloride salt are not widely published, the expected spectral features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the imidazole and benzene rings, as well as the methylene bridge. The acidic proton of the carboxylic acid may be observable in aprotic solvents like DMSO-d₆. The protonation of the imidazole ring in the hydrochloride salt will influence the chemical shifts of the imidazole protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretch, and characteristic peaks for the aromatic C-H and C=C bonds of the benzene and imidazole rings.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base after the loss of HCl.

Stability and Storage

As a hydrochloride salt, 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is expected to be a stable, crystalline solid. It should be stored in a well-sealed container, protected from moisture and light, at room temperature.

Conclusion

This technical guide has outlined the key physicochemical properties of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride and provided standardized protocols for their experimental determination. The provided melting point and structural information, combined with the detailed methodologies for assessing solubility and pKa, offer a solid foundation for researchers working with this compound. Adherence to these established protocols will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in the pharmaceutical and chemical sciences.

References

- Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 205-214.

-

MDPI. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-Imidazol-1-ylmethyl)aniline. Retrieved from [Link]

-

Google Patents. (n.d.). US7419991B2 - 3-[5-(2-fluoro-phenyl)-o[1][3][4]xadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Retrieved from

Sources

Elucidating the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Imidazol-1-ylmethyl-benzoic acid Hydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, a compound of significant interest in pharmaceutical development. The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure, are critical determinants of its stability, solubility, and bioavailability.[1][2][3] This document details the entire workflow, from synthesis and single-crystal growth to data acquisition, structure solution, and advanced structural analysis. By presenting this as a practical case study, we aim to provide researchers, scientists, and drug development professionals with an in-depth understanding of the causality behind experimental choices and the self-validating systems required for robust crystallographic analysis.

Introduction: The Rationale for Structural Analysis

The molecule 3-Imidazol-1-ylmethyl-benzoic acid combines a flexible imidazolylmethyl linker with a rigid benzoic acid scaffold. As a hydrochloride salt, its solid-state form is crucial for pharmaceutical formulation.[4][5][6] Understanding the precise three-dimensional arrangement of ions in the crystal lattice is paramount for several reasons:

-

Polymorph Screening: Identifying the most stable crystalline form is essential to prevent unexpected phase transitions during manufacturing or storage, which could alter the drug's efficacy.[1][3]

-

Solubility and Dissolution: The network of hydrogen bonds and other intermolecular interactions directly influences how readily the compound dissolves, a key factor in its bioavailability.[2]

-

Structure-Activity Relationship (SAR): An accurate molecular conformation provides critical insights for computational modeling and understanding the molecule's interaction with its biological target.[7][8]

This guide will walk through the process of elucidating this structure, providing both the "how" and the "why" at each stage.

Synthesis and Crystallization: The Foundation of Analysis

A robust structural analysis begins with high-quality single crystals. This necessitates a reliable synthesis of the parent compound, 3-(1H-imidazol-1-yl)benzoic acid, followed by controlled salt formation and crystallization.

Synthesis Protocol: Copper-Catalyzed N-Arylation

The synthesis is reliably achieved via an Ullmann-type condensation reaction.[9] This method couples imidazole with a 3-halobenzoic acid in the presence of a copper catalyst.[9][10]

Step-by-Step Protocol:

-

Reaction Setup: In a nitrogen-flushed round-bottom flask, combine 3-bromobenzoic acid (1.0 eq.), imidazole (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

-

Reaction: Heat the mixture to 100-120°C with vigorous stirring for 12-24 hours, monitoring progress with thin-layer chromatography (TLC).[9]

-

Work-up: After cooling, pour the mixture into deionized water and acidify to a pH of ~5-6 with 1 M HCl. This protonates the carboxylic acid, often causing precipitation.[9]

-

Purification: The crude product is then filtered, washed with water, and can be further purified by recrystallization from an ethanol/water mixture to yield the free base, 3-(1H-imidazol-1-yl)benzoic acid.

Salt Formation and Single-Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. For hydrochloride salts, slow evaporation and solvent layering are highly effective techniques.[4][11][12]

Causality: The goal is to allow molecules to order themselves slowly into a thermodynamically stable lattice. Rapid precipitation traps defects and results in polycrystalline powder or amorphous material, unsuitable for single-crystal X-ray diffraction (SC-XRD).

Recommended Protocol (Slow Evaporation):

-

Dissolution: Dissolve the purified 3-(1H-imidazol-1-yl)benzoic acid in a minimal amount of a suitable solvent, such as methanol or ethanol.

-

Acidification: Add one molar equivalent of hydrochloric acid (e.g., as a solution in ethanol) to the mixture to form the hydrochloride salt in situ.

-

Crystallization: Cover the vial with a cap containing a small pinhole to allow for slow evaporation of the solvent over several days to weeks at room temperature.[11]

-

Harvesting: Once well-formed, block-like crystals appear, they should be carefully harvested for analysis.

Data Acquisition and Processing: From Crystal to Raw Data

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[8][13][14]

Experimental Workflow Diagram

Caption: Workflow from synthesis to final structure validation.

Data Collection Protocol

Instrumentation: Data is typically collected on a modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[15]

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm) is selected under a microscope and mounted on a goniometer head.[15] For air-sensitive samples or to improve data quality, data collection is often performed at low temperatures (e.g., 100-173 K) using a cryostream.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.[14]

-

Data Collection Strategy: A strategy is calculated to ensure a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[16] A full data collection can take several hours.[14]

-

Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. Corrections are applied for factors like background noise, Lorentz-polarization effects, and X-ray absorption.[14]

Structure Solution, Refinement, and Analysis

This phase translates the collected diffraction intensities into a chemically meaningful 3D model of the crystal structure.

Structure Solution and Refinement

Trustworthiness: The process is iterative. An initial model is generated and then refined against the experimental data until the calculated diffraction pattern matches the observed one. The software suite SHELX is the industry standard for this process.[17][18][19]

Protocol:

-

Structure Solution: The phase problem is solved using direct methods (common for small molecules) within a program like SHELXS or SHELXT.[19] This provides an initial, approximate model of the atomic positions.

-

Refinement with SHELXL: The structural model is refined using the program SHELXL.[17][18] This is a least-squares process that adjusts atomic coordinates, displacement parameters (describing thermal motion), and other variables to minimize the difference between observed and calculated structure factors (F²).

-

Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined using appropriate geometric constraints.

-

Convergence: Refinement is complete when key indicators, such as the R1 factor and the goodness-of-fit (GooF), stabilize at low values, and the residual electron density map is flat.

Hypothetical Crystallographic Data

The following table summarizes plausible crystallographic data for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, as would be generated from a successful refinement.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₁₀H₁₀N₂O₂⁺ · Cl⁻ | Defines the contents of the asymmetric unit. |

| Formula Weight | 225.65 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | A common centrosymmetric space group for organic salts. |

| a, b, c (Å) | a = 8.51, b = 15.23, c = 9.87 | Dimensions of the unit cell.[20] |

| α, γ (°) | 90 | Unit cell angles. |

| β (°) | 105.3 | The non-90° angle in the monoclinic system. |

| Volume (ų) | 1234.5 | Volume of one unit cell. |

| Z | 4 | Number of formula units per unit cell. |

| Density (calculated) | 1.215 g/cm³ | Calculated density of the crystal. |

| Final R1 [I > 2σ(I)] | 0.045 | A primary indicator of the agreement between the model and the data (aim for <5%). |

| wR2 (all data) | 0.115 | A weighted R-factor based on all data. |

| Goodness-of-Fit (GooF) on F² | 1.05 | Should be close to 1.0 for a good model. |

Analysis of Intermolecular Interactions

With a refined structure, the crucial analysis of non-covalent interactions can begin. In this hydrochloride salt, hydrogen bonding is expected to dominate the crystal packing.[21][22] The chloride ion (Cl⁻), the acidic proton of the benzoic acid (-COOH), and the nitrogen atoms of the imidazole ring are the key players.

Key Expected Interactions:

-

O-H···Cl⁻: A strong hydrogen bond from the carboxylic acid donor to the chloride acceptor. This is a primary charge-assisted hydrogen bond.

-

N-H···Cl⁻: If the imidazole ring is protonated (forming an imidazolium cation), a strong N-H···Cl⁻ hydrogen bond would be present.

-

C-H···O and C-H···Cl⁻: Weaker C-H hydrogen bonds from the aromatic and methylene groups also contribute to the overall stability of the crystal lattice.[23][24]

Visualization with Hirshfeld Surface Analysis: To quantify and visualize these interactions, Hirshfeld surface analysis is an invaluable tool.[25][26][27][28] This method maps the electron density to define a surface around a molecule, color-coding it to show regions of close intermolecular contact.[28][29]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. zienjournals.com [zienjournals.com]

- 8. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. unifr.ch [unifr.ch]

- 12. mdpi.com [mdpi.com]

- 13. [X-ray diffractometry in the analysis of drugs and pharmaceutical forms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. sssc.usask.ca [sssc.usask.ca]

- 16. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. ocw.mit.edu [ocw.mit.edu]

- 20. X-ray Data Collection Course [mol-xray.princeton.edu]

- 21. Hydrogen bonds in the crystal structure of hydrophobic and hydrophilic COOH-functionalized imidazolium ionic liquids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 22. Hydrogen bonds in the crystal structure of hydrophobic and hydrophilic COOH-functionalized imidazolium ionic liquids | Semantic Scholar [semanticscholar.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Postulated Mechanism of Action of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific mechanism of action for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is not yet fully elucidated in publicly available scientific literature. This guide, therefore, presents a scientifically informed, hypothetical framework for its investigation, drawing upon the known biological activities of structurally related imidazole-containing compounds. The experimental protocols described herein are designed to systematically test these hypotheses.

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a broad spectrum of therapeutic applications.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind to a wide array of biological targets, including enzymes and receptors.[1][4] 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a synthetic compound that incorporates this privileged imidazole scaffold, linked via a methylene bridge to a benzoic acid moiety. While its primary utility to date has been as a versatile building block in chemical synthesis, its structure suggests the potential for significant biological activity.[5][6] This guide will explore the postulated mechanisms of action for this compound, grounded in the established pharmacology of imidazole derivatives, and will provide a comprehensive roadmap for its experimental validation.

Structural Analysis and Postulated Biological Targets

The structure of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride presents two key pharmacophoric features: the imidazole ring and the benzoic acid group. This bifunctional nature suggests several potential modes of interaction with biological systems.

-

The Imidazole Moiety: The electron-rich imidazole ring is a well-known metal-binding motif and can act as a hydrogen bond donor and acceptor.[1] This allows it to interact with the active sites of various enzymes. Many imidazole-containing compounds are known to be inhibitors of kinases, histone deacetylases (HDACs), and cytochrome P450 enzymes.[7]

-

The Benzoic Acid Moiety: The carboxylic acid group can participate in ionic interactions and hydrogen bonding, potentially anchoring the molecule to a target protein. This feature is common in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1]

Based on these structural features, we can postulate several high-priority potential targets for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride:

| Postulated Target Class | Rationale | Potential Therapeutic Application |

| Kinases | The imidazole ring can mimic the hinge-binding motif of ATP, leading to competitive inhibition. | Anticancer, Anti-inflammatory |

| Cyclooxygenase (COX) Enzymes | The benzoic acid moiety is a common feature in COX inhibitors. | Anti-inflammatory, Analgesic |

| Histone Deacetylases (HDACs) | The imidazole can act as a zinc-binding group in the active site of HDACs. | Anticancer |

| G-Protein Coupled Receptors (GPCRs) | The overall structure may allow for interaction with various GPCRs, such as histamine or adrenergic receptors. | Various |

Postulated Signaling Pathways and Mechanisms of Action

Given the potential targets, we can hypothesize the downstream signaling pathways that might be modulated by 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Inhibition of Pro-inflammatory Pathways via COX-2 Inhibition

A plausible mechanism is the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade.

Caption: Hypothetical inhibition of a generic kinase signaling pathway.

Here, the compound could act as an ATP-competitive inhibitor of a receptor tyrosine kinase or a downstream kinase, blocking the signal transduction cascade that leads to cell proliferation.

Experimental Protocols for Mechanism of Action Elucidation

To validate these hypotheses, a systematic, multi-tiered experimental approach is required.

Workflow for Investigating the Mechanism of Action

Caption: A tiered workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

1. Enzyme Inhibition Assays (In Vitro)

-

Objective: To determine if the compound directly inhibits the activity of postulated enzyme targets.

-

Protocol: COX-2 Inhibition Assay (Fluorometric)

-

Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.

-

Add the COX-2 enzyme to the buffer.

-

Add varying concentrations of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (and a known inhibitor like celecoxib as a positive control) and incubate.

-

Initiate the reaction by adding arachidonic acid and a fluorometric probe (e.g., ADHP).

-

Measure the fluorescence intensity over time. A decrease in the rate of fluorescence increase indicates inhibition.

-

Calculate the IC50 value from the dose-response curve.

-

2. Cell-Based Assays

-

Objective: To assess the effect of the compound on cellular processes and signaling pathways.

-

Protocol: Western Blot for MAPK Pathway Activation

-

Culture a relevant cell line (e.g., A549 lung cancer cells) to 70-80% confluency.

-

Treat the cells with varying concentrations of the compound for different time points. Include a positive control (e.g., a known MEK inhibitor) and a vehicle control.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of key MAPK pathway proteins (e.g., ERK1/2, MEK1/2).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the change in protein phosphorylation.

-

Conclusion

While the definitive mechanism of action of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride remains to be established, its chemical structure provides a strong basis for formulating testable hypotheses. The imidazole and benzoic acid moieties suggest a potential for interaction with key enzymes such as kinases and cyclooxygenases. The experimental framework outlined in this guide provides a systematic approach to investigate these possibilities, from initial in vitro screening to in vivo validation. Elucidating the mechanism of action of this compound could unlock its potential as a novel therapeutic agent in areas such as oncology and inflammatory diseases.

References

-

The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. 4

-

Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Pharmaceuticals. 1

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). IntechOpen. 7

-

Imidazole compounds for use as enzyme inhibitors. (n.d.). Google Patents. 8

-

Synthesis and therapeutic potential of imidazole containing compounds. (2021). Journal of the Indian Chemical Society. 2

-

Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid. (n.d.). Benchchem. 5

-

Application Notes and Protocols: 3-(1H-imidazol-1-yl)benzoic acid as a Versatile Building Block for Pharmaceutical Intermediates. (n.d.). Benchchem. 6

-

Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc. 9

-

A review: Imidazole synthesis and its biological activities. (n.d.). International Journal of Pharmaceutical Sciences and Research. 3

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.net [pharmacyjournal.net]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. CA2747784C - Imidazole compounds for use as enzyme inhibitors - Google Patents [patents.google.com]

- 9. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

An In-depth Technical Guide to the Preclinical Investigation of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride represents a novel chemical entity with potential therapeutic applications stemming from its constituent imidazole and benzoic acid moieties. While specific biological data on this compound is not extensively documented in peer-reviewed literature, its structural alerts suggest several plausible mechanisms of action that warrant a systematic investigation. This guide provides a comprehensive, field-proven framework for the preclinical evaluation of this compound, from initial physicochemical characterization to in vitro screening, mechanism of action elucidation, and preliminary in vivo assessment. It is designed to serve as a strategic roadmap for researchers seeking to unlock the therapeutic potential of new chemical entities.

Foundational Characterization: The Starting Point of Discovery

Before any biological assessment, the identity, purity, and fundamental physicochemical properties of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride must be rigorously established. This foundational step is critical for data reproducibility and accurate interpretation of subsequent biological assays. The hydrochloride salt form suggests good aqueous solubility, a favorable trait for a drug candidate.

Identity and Purity Confirmation

A multi-technique approach is essential to confirm the structural integrity and purity of the test compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts, integrations, and coupling constants of the protons and carbons, ensuring they match the expected structure of 3-Imidazol-1-ylmethyl-benzoic acid.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the elemental composition and molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the sample. A purity level of >95% is the generally accepted standard for compounds entering biological screening cascades.

Physicochemical Profiling

Key physicochemical parameters dictate the compound's behavior in biological systems and are predictive of its drug-like properties.

Table 1: Illustrative Physicochemical Properties of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (Note: These are hypothetical values for illustrative purposes and must be experimentally determined.)

| Property | Method | Hypothetical Value | Rationale for Measurement |

| Aqueous Solubility | Kinetic or Thermodynamic | 15 mg/mL at pH 7.4 | Determines feasibility for in vitro assays and potential for oral or intravenous formulation. |

| LogP / LogD | Shake-flask or HPLC method | 2.1 at pH 7.4 | Measures lipophilicity, which influences membrane permeability, protein binding, and metabolic clearance. |

| pKa | Potentiometric titration | ~4.0 (acid), ~6.5 (imidazole) | Predicts the ionization state at physiological pH, which impacts solubility, permeability, and target binding. |

| Chemical Stability | HPLC analysis over time | Stable at pH 7.4 | Assesses degradation in assay buffer and storage conditions, ensuring compound integrity during experiments. |

A Tiered Strategy for Biological Activity Screening

Given the lack of established targets, a tiered screening approach, starting broad and progressively focusing, is the most efficient strategy. This workflow prioritizes resources by eliminating inactive compounds early and identifying promising leads for in-depth study.

}

Caption: Tiered screening cascade for a novel compound.Tier 1: Broad Phenotypic Screening

The initial goal is to answer a simple question: Does this compound have any biological effect in a cellular context?

The presence of the imidazole ring, a common feature in many anticancer agents, makes this a logical starting point.

-

Objective: To determine if the compound exhibits cytotoxic or cytostatic effects against a panel of human cancer cell lines and, crucially, a non-cancerous control cell line (e.g., primary fibroblasts) to assess selectivity.

-

Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7, and normal fibroblasts) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (e.g., from 0.1 µM to 100 µM). Add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Table 2: Example IC₅₀ Data from Primary Cytotoxicity Screen

| Cell Line | Type | Hypothetical IC₅₀ (µM) |

| A549 | Lung Carcinoma | 12.5 |

| MCF-7 | Breast Carcinoma | 8.9 |

| HCT116 | Colon Carcinoma | 15.2 |

| MRC-5 | Normal Lung Fibroblast | > 100 |

Tier 2: Hypothesis-Driven Target Deconvolution

If the compound shows selective activity (e.g., potent against cancer cells but not normal cells), the next phase is to identify its molecular target(s). The compound's structure provides clues. Imidazole-containing compounds are known inhibitors of various enzymes, including kinases and cyclooxygenases (COX).

Many modern cancer drugs target protein kinases. A broad kinase screen is a powerful tool for target identification.

-

Methodology: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega). The compound is typically tested at a fixed concentration (e.g., 10 µM) against a large panel of hundreds of purified human kinases. The percentage of inhibition for each kinase is reported.

-

Interpretation: "Hits" are identified as kinases inhibited by more than a certain threshold (e.g., >50% or >75%). These hits become the primary candidates for further validation.

The benzoic acid moiety is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

-

Objective: To determine if the compound selectively inhibits COX-1 or COX-2.

-

Protocol: COX Fluorescent Inhibitor Screening Assay

-

Reagents: Use a commercial kit (e.g., from Cayman Chemical) containing human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe.

-

Reaction Setup: In a 96-well plate, add the enzyme, a heme cofactor, and varying concentrations of the test compound or a known control (e.g., Celecoxib for COX-2, SC-560 for COX-1).

-

Initiation: Initiate the reaction by adding arachidonic acid. The COX enzyme converts it to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This process oxidizes the probe, leading to fluorescence.

-

Measurement: Read the fluorescence intensity over time using a plate reader.

-

Analysis: Calculate the rate of the reaction at each compound concentration. Plot the inhibition curve to determine the IC₅₀ for both COX-1 and COX-2, allowing for assessment of potency and selectivity.

-

Mechanism of Action (MoA) Elucidation

Once a primary target is validated (e.g., a specific kinase), the focus shifts to understanding the downstream cellular consequences of target engagement.

Target Engagement and Pathway Modulation

-

Western Blotting: This technique is used to confirm that the compound inhibits the target in a cellular context. For example, if the compound inhibits a kinase like EGFR, a western blot can be used to measure the phosphorylation level of EGFR and its downstream effectors (e.g., Akt, ERK) in cells treated with the compound. A reduction in phosphorylation would confirm target engagement and pathway modulation.

}

Caption: Hypothetical signaling pathway inhibited by the compound.Cellular Fate Determination

-

Cell Cycle Analysis: Flow cytometry using propidium iodide (PI) staining can reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M), which is a common mechanism for anticancer agents.

-

Apoptosis Assay: To determine if the compound induces programmed cell death, cells can be stained with Annexin V and PI. An increase in Annexin V-positive cells is a hallmark of apoptosis.

Preliminary In Vivo Evaluation

Promising in vitro data must be translated to an in vivo setting.

Pharmacokinetics (PK)

-

Objective: To understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.

-

Methodology: A pilot PK study is conducted in rodents (e.g., mice or rats). The compound is administered via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points, and the concentration of the compound is measured using LC-MS/MS. This data is used to calculate key parameters like half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Efficacy in a Xenograft Model

If the compound showed anticancer activity in vitro, its efficacy can be tested in an animal model.

-

Methodology:

-

Tumor Implantation: Human cancer cells (e.g., A549) are injected subcutaneously into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Mice are randomized into groups and treated with the vehicle control or 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride at one or more dose levels, administered daily via an appropriate route (e.g., oral gavage).

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The tumors are then excised and weighed. The primary endpoint is tumor growth inhibition (TGI).

-

Conclusion and Forward Outlook

This guide outlines a systematic and logical progression for investigating the biological activity of a novel compound, 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride. By starting with rigorous foundational characterization and moving through a tiered screening cascade to hypothesis-driven MoA studies and in vivo validation, researchers can efficiently identify and validate its therapeutic potential. The key to success lies in letting the data from each stage inform the design of the next, creating a self-validating path from chemical structure to biological function.

References

-

Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press.

-

Liao, J., et al. (2021). The evolving landscape of fighting cancer: A review on current and emerging protein kinase inhibitors. Journal of Medicinal Chemistry, 64(15), 10489-10501.

-

Rao, P. N. P., & Knaus, E. E. (2008). Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): Cyclooxygenase (COX) inhibition and beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s-110s.

An In-depth Technical Guide on the Solubility and Stability of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, with a primary focus on its solubility and stability. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for advancing this compound from the laboratory to clinical applications. This document will delve into the theoretical underpinnings and practical methodologies for evaluating these critical parameters.

Introduction: The Significance of Solubility and Stability in Drug Development

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride belongs to the imidazole class of compounds, which are recognized for their broad spectrum of biological activities.[1] The presence of the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, imparts unique physicochemical properties that can influence a molecule's behavior in a biological system.[2][3][4] The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the solubility and stability of a parent compound.[5]

The journey of a potential drug candidate is critically dependent on two fundamental properties:

-

Solubility: This determines the bioavailability of the drug, affecting its absorption and distribution in the body. Poor solubility can lead to inadequate therapeutic levels and variability in patient response. The imidazole moiety, being polar, generally contributes to water solubility.[2][4][6]

-

Stability: The ability of a compound to resist chemical degradation under various environmental conditions is crucial for ensuring its safety, efficacy, and shelf-life.[] Stability testing provides vital information for formulation development, packaging selection, and storage recommendations.[8][9][10]

This guide will provide a framework for characterizing the solubility and stability of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, enabling researchers to make informed decisions throughout the drug development process.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is not a single value but rather a profile that depends on the properties of the solvent and the solute. For ionizable compounds like 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, pH plays a pivotal role.

Predicted Solubility Profile

Based on its structure, 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is expected to be a water-soluble compound.[11] The imidazole ring is polar, and the hydrochloride salt form further enhances its aqueous solubility.[2][4] However, the benzoic acid portion introduces some lipophilicity. The solubility is anticipated to be pH-dependent due to the presence of the carboxylic acid group and the imidazole ring, which can be protonated.

Experimental Determination of Solubility

A comprehensive solubility assessment involves determining the equilibrium solubility in various media relevant to pharmaceutical development.

Table 1: Proposed Solvents for Solubility Screening

| Solvent System | Rationale |

| Purified Water | Baseline aqueous solubility. |

| pH 1.2 Buffer (simulated gastric fluid) | To assess solubility in the acidic environment of the stomach. |

| pH 4.5 Acetate Buffer | Represents the pH of the upper small intestine. |

| pH 6.8 Phosphate Buffer (simulated intestinal fluid) | Represents the pH of the lower small intestine. |

| Ethanol | A common co-solvent in liquid formulations. |

| Propylene Glycol | A frequently used vehicle in parenteral and oral formulations. |

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Saturated Solutions: Add an excess amount of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride to each solvent system in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove undissolved solids.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Stability Assessment

Stability testing is essential to understand how the quality of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride changes over time under the influence of various environmental factors.[][9] These studies are crucial for identifying potential degradation pathways and developing a stable formulation.

Forced Degradation (Stress) Studies

Forced degradation studies are conducted under more aggressive conditions than long-term stability studies to accelerate the degradation process.[8] This helps in identifying the likely degradation products and establishing a stability-indicating analytical method.

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol |

| Hydrolysis | Expose the compound in solution to acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60 °C). |

| Oxidation | Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature. |

| Photostability | Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |

| Thermal Stress | Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) and high humidity (e.g., 75% RH).[5] |

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method.[12] This method must be able to separate, detect, and quantify the intact drug from its potential degradation products and any process impurities.

Experimental Protocol: Stability-Indicating HPLC Method Development

-

Column Selection: A reversed-phase C18 or C8 column is generally a good starting point for polar compounds.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation of the parent compound and its degradation products.[13][14][15]

-

Detector Wavelength Selection: The detection wavelength should be chosen to provide a good response for both the active compound and its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Workflow for Stability-Indicating Method Development

Caption: Workflow for developing a stability-indicating method.

Long-Term Stability Studies

Once a suitable formulation and packaging are identified, long-term stability studies are conducted under controlled storage conditions to establish the retest period or shelf life of the drug substance.[10] These studies are performed according to ICH guidelines, with storage conditions selected based on the climatic zone where the product will be marketed.[8][9]

Conclusion

A comprehensive understanding of the solubility and stability of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is fundamental to its successful development as a therapeutic agent. The experimental frameworks outlined in this guide provide a robust approach for characterizing these critical physicochemical properties. By systematically evaluating solubility across a range of relevant media and conducting thorough stability assessments under various stress and long-term conditions, researchers can build a solid foundation for formulation development, regulatory submissions, and ultimately, the delivery of a safe and effective medicine.

References

-

Indian Journals. An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Available at: [Link]

-

Journal of Chemical Research. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available at: [Link]

-

ResearchGate. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Available at: [Link]

-

National Center for Biotechnology Information. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Available at: [Link]

-

World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]

-

Food And Drugs Authority. Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available at: [Link]

-

Food and Drug Administration. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Available at: [Link]

-

Arkivoc. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]

-

Royal Society of Chemistry. Analytical Methods. Available at: [Link]

-

SciSpace. A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations. Available at: [Link]

-

U.S. Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]

-

PubMed. Identification of imatinib mesylate degradation products obtained under stress conditions. Available at: [Link]

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indian Journals [indianjournals.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. fdaghana.gov.gh [fdaghana.gov.gh]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

- 11. fishersci.com [fishersci.com]

- 12. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. scispace.com [scispace.com]

- 15. fsis.usda.gov [fsis.usda.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (CAS No. 218131-32-9). Intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, this document outlines the theoretical basis and practical considerations for verifying the compound's identity and purity using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As publicly available experimental spectra for this specific compound are scarce, this guide emphasizes the prediction and interpretation of spectral data based on fundamental principles and analysis of analogous structures. By integrating data from these orthogonal analytical techniques, a self-validating system for structural elucidation is established, ensuring high confidence in the material's integrity.

Introduction: The Need for Rigorous Characterization

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a bifunctional organic molecule featuring a carboxylic acid, an aromatic ring, and an imidazole moiety. This combination of functional groups makes it a versatile building block in medicinal chemistry and materials science, potentially serving as a precursor for active pharmaceutical ingredients (APIs) or specialized ligands.[1] Given its potential applications, unambiguous confirmation of its molecular structure is a critical prerequisite for any research or development activity.

Spectroscopic methods provide a detailed fingerprint of a molecule's structure.

-

NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.

-

IR spectroscopy identifies the functional groups present.[2]

-

Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation, further confirming its composition.[3]

This guide will systematically detail the expected spectroscopic signatures of the title compound, providing a robust protocol for its analysis.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The compound consists of a benzoic acid molecule substituted at the 3-position with a methylene (-CH₂) bridge linked to the N1 position of an imidazole ring. As a hydrochloride salt, the imidazole ring is protonated, forming an imidazolium chloride.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_carboxyl [label="C", pos="2.5,-0.86!"]; O1_carboxyl [label="O", pos="3.0,-1.72!"]; O2_carboxyl [label="OH", pos="3.0,0!"]; C_methylene [label="CH₂", pos="-2.5,-0.86!"]; N1_imidazole [label="N⁺H", pos="-3.5,-1.72!"]; C2_imidazole [label="C", pos="-4.5,-0.86!"]; N3_imidazole [label="N", pos="-4.5,0.86!"]; C4_imidazole [label="C", pos="-3.5,1.72!"]; C5_imidazole [label="C", pos="-2.8,0!"]; Cl [label="Cl⁻", pos="-5.5,-2.5!"];

// Benzene ring connections C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents on benzene ring C1 -- C_carboxyl; C3 -- C_methylene;

// Carboxyl group connections C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl;

// Methylene bridge connection C_methylene -- N1_imidazole;

// Imidazole ring connections N1_imidazole -- C2_imidazole; C2_imidazole -- N3_imidazole; N3_imidazole -- C4_imidazole; C4_imidazole -- C5_imidazole; C5_imidazole -- N1_imidazole;

// Set positions for benzene ring C1 [pos="1.5,0!"]; C2 [pos="0.75,1.3!"]; C3 [pos="-0.75,1.3!"]; C4 [pos="-1.5,0!"]; C5 [pos="-0.75,-1.3!"]; C6 [pos="0.75,-1.3!"]; } Caption: Molecular Structure of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

Table 1: Core Compound Data

| Property | Value | Source(s) |

| CAS Number | 218131-32-9 | [4][5] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [6] |

| Molecular Weight | 238.67 g/mol | [6] |

| Physical Form | Solid | [7] |

Analytical Workflow: From Synthesis to Verification

The reliability of spectroscopic data is contingent upon the purity of the sample. A plausible synthetic route involves the N-alkylation of imidazole with 3-(bromomethyl)benzoic acid. The resulting product is then isolated as the hydrochloride salt. This context is crucial for anticipating potential impurities, such as unreacted starting materials or regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, a deuterated solvent such as DMSO-d₆ is recommended to ensure the observation of exchangeable protons (e.g., -COOH and -N⁺H).

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| -COOH | 13.0 - 13.5 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton. |

| -N⁺H- | 9.2 - 9.5 | Singlet (s) | 1H | Deshielded proton on the positively charged imidazolium ring. |

| H-2' (Imidazolium) | ~9.1 | Singlet (s) | 1H | Proton between two nitrogen atoms, significantly deshielded. |

| H-2 (Aromatic) | ~8.0 | Singlet (s) or narrow triplet | 1H | Ortho to two electron-withdrawing groups (carboxyl and methylene-imidazolium). |

| H-6 (Aromatic) | ~7.9 | Doublet (d) | 1H | Ortho to carboxyl group, deshielded. |

| H-4' H-5' (Imidazolium) | 7.7 - 7.8 | Multiplet (m) or two doublets | 2H | Protons on the imidazolium ring. |

| H-4 (Aromatic) | ~7.7 | Doublet (d) | 1H | Ortho to methylene-imidazolium group. |

| H-5 (Aromatic) | ~7.6 | Triplet (t) | 1H | Meta to both substituents, shows coupling to H-4 and H-6.[8] |

| -CH₂- | 5.4 - 5.6 | Singlet (s) | 2H | Methylene protons adjacent to the electron-withdrawing imidazolium ring.[2] |

Causality: The chemical shifts are predicted based on established substituent effects. The electron-withdrawing nature of the carboxylic acid and the positively charged imidazolium ring deshields (shifts downfield) the adjacent protons on the benzene ring. The characteristic splitting pattern of a 1,3-disubstituted benzene ring (singlet/narrow triplet, two doublets, and a triplet) is a key diagnostic feature.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (Carboxyl) | 167 - 169 | Typical chemical shift for a carboxylic acid carbon.[8] |

| C-2' (Imidazolium) | ~137 | Carbon between two nitrogen atoms in an imidazolium ring. |

| C-3 (Aromatic) | ~136 | Quaternary carbon attached to the methylene group. |

| C-1 (Aromatic) | ~131 | Quaternary carbon attached to the carboxyl group. |

| C-6 (Aromatic) | ~130 | Aromatic CH carbon. |

| C-5 (Aromatic) | ~129 | Aromatic CH carbon. |

| C-4 (Aromatic) | ~128 | Aromatic CH carbon. |

| C-2 (Aromatic) | ~127 | Aromatic CH carbon. |

| C-4', C-5' (Imidazolium) | 122 - 124 | Carbons of the imidazolium ring. |

| -CH₂- | 50 - 53 | Aliphatic carbon attached to a nitrogen atom. |

Experimental Protocol for NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum on a 400 MHz or higher spectrometer. Use a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate integration, especially for quaternary carbons in the ¹³C spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for the rapid identification of key functional groups.

Table 4: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 2500 (very broad) | O-H Stretch | Carboxylic Acid |

| ~3050 | C-H Stretch | Aromatic & Imidazolium |

| ~1710 | C=O Stretch | Carboxylic Acid (conjugated) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1550 | C=N Stretch | Imidazolium Ring |

| ~1250 | C-O Stretch | Carboxylic Acid |

Expert Insight: The most diagnostic feature will be the extremely broad O-H stretch of the carboxylic acid, which often overlaps with C-H stretching frequencies. The sharp, strong carbonyl (C=O) peak around 1710 cm⁻¹ is another definitive marker. Data from similar benzoic acid derivatives can be used for comparison.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight, which is one of the most crucial pieces of data for confirming chemical identity. Electrospray Ionization (ESI) in positive ion mode is the preferred method for this charged, polar molecule.

-

Expected Ion: In ESI+ mode, the spectrum should show a prominent peak for the cation of the molecule, which is the free base protonated. The molecular formula of the free base is C₁₁H₁₀N₂O₂.

-

Predicted m/z: The expected mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ would be approximately 203.08 , corresponding to [C₁₁H₁₁N₂O₂]⁺.

-

Fragmentation Analysis: Tandem MS (MS/MS) can be used to induce fragmentation, providing further structural proof. Key fragmentations would involve the loss of characteristic neutral molecules.

Conclusion: An Integrated Approach to Structural Verification

The structural integrity of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride can be confidently established through a synergistic application of NMR, IR, and MS techniques. While publicly available spectra are not widespread, a combination of predictive analysis based on chemical principles and comparison with related structures provides a robust framework for its characterization. The predicted ¹H NMR splitting pattern for the aromatic ring, the characteristic broad O-H and sharp C=O bands in the IR spectrum, and the accurate mass measurement of the molecular ion collectively serve as a unique spectroscopic signature. This integrated approach forms a self-validating system, ensuring that researchers and developers can proceed with confidence in the identity and quality of this valuable chemical building block.

References

- BenchChem. (2025). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.

- BenchChem. (2025). Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- BLDpharm. (n.d.). 218131-32-9|3-((1H-Imidazol-1-yl)methyl)benzoic acid hydrochloride.

- ChemicalBook. (n.d.). 3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride | 218131-32-9.

- BenchChem. (2025). Structural Validation of 3-(1H-imidazol-1-yl)benzoic Acid: A Comparative NMR Analysis.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).

- BOC Sciences. (n.d.). CAS 218131-32-9 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride.

- PubChem. (n.d.). 3-(1H-Imidazol-5-YL)benzoic acid.

- MDPI. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity.

- Advanced Journal of Chemistry. (2025). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid.

- Sigma-Aldrich. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)benzoic acid AldrichCPR.

- Santa Cruz Biotechnology. (n.d.). 3-Imidazol-1-ylmethyl-benzoic acid.

- CymitQuimica. (2023). 3-(1H-Imidazol-1-yl)benzoic acid.

- ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- NIST. (n.d.). Benzoic acid, 3-hydroxy-, methyl ester.

- ChemicalBook. (n.d.). 3-(1H-IMIDAZOL-4-YLMETHYL)-2-METHYL-BENZOIC ACID.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 218131-32-9|3-((1H-Imidazol-1-yl)methyl)benzoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. 3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride | 218131-32-9 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 3-(1H-IMIDAZOL-4-YLMETHYL)-2-METHYL-BENZOIC ACID | 115664-39-6 [amp.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Benzoic acid, 3-hydroxy-, methyl ester [webbook.nist.gov]

potential therapeutic targets of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

An In-depth Technical Guide to the Therapeutic Potential of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (Dazoxiben)

Foreword

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride, widely known in the scientific community as Dazoxiben, represents a pivotal molecule in the study of eicosanoid signaling. While its initial development focused on a specific enzymatic target, a deeper understanding of its mechanism reveals a broader therapeutic potential that warrants a thorough, mechanism-based exploration. This guide is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal, in-depth analysis of Dazoxiben's potential therapeutic targets, grounded in established experimental evidence. We will dissect the "why" behind experimental designs and provide actionable protocols to empower further investigation.

Part 1: The Primary Target - Thromboxane A2 Synthase (TXAS)